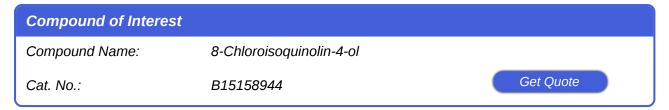


Technical Guide: 8-Chloroisoquinolin-4-ol (CAS No. 1782793-75-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroisoquinolin-4-ol is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and their diverse pharmacological activities. The introduction of a chlorine atom and a hydroxyl group at specific positions on the isoquinoline scaffold can significantly modulate the molecule's physicochemical properties and biological activity, making **8-Chloroisoquinolin-4-ol** a compound of interest for further investigation in drug discovery and materials science. This document provides a comprehensive overview of the available technical information for **8-Chloroisoquinolin-4-ol**.

Chemical Identification and Properties

A precise identification of chemical compounds is critical for research and development. The Chemical Abstracts Service (CAS) number for **8-Chloroisoquinolin-4-ol** is 1782793-75-2.

Table 1: Chemical Identifiers and Properties of 8-Chloroisoquinolin-4-ol and Related Isomers



Property	8- Chloroisoquin olin-4-ol	8- Chloroquinolin -4-ol	1- Chloroisoquin olin-4-ol	4- Chloroisoquin oline
CAS Number	1782793-75-2	57797-97-4[1][2]	3336-43-4[3]	1532-91-8[4][5]
Molecular Formula	C ₉ H ₆ CINO	C ₉ H ₆ CINO[1][2]	C ₉ H ₆ CINO[3]	C ₉ H ₆ CIN[4]
Molecular Weight	179.60 g/mol	179.6030 g/mol	179.6030 g/mol	163.60 g/mol [5]
Appearance	Not specified	Solid[1]	Solid[3]	Light yellow to brown solid (<27.5°C), Liquid (>29.5°C)[5]
Melting Point	Not specified	Not specified	Not specified	27.5-29.5 °C[5]
Boiling Point	Not specified	Not specified	Not specified	130-132 °C (at 9 Torr)[5]
Purity	Not specified	95%[1]	97%[3]	Not specified
InChI Key	Not specified	SUZPLFOSYVT CLE- UHFFFAOYSA- N[1]	JEVLGPVFFYU BRI- UHFFFAOYSA- N[3]	LBEQEEIDWHK VAR- UHFFFAOYSA- N[5]

Note: Data for **8-Chloroisoquinolin-4-ol** is limited. Properties of related isomers are provided for comparative purposes.

Potential Synthesis Strategies

While specific experimental protocols for the synthesis of **8-Chloroisoquinolin-4-ol** (CAS 1782793-75-2) are not readily available in the public domain, general synthetic routes for related chloro- and hydroxy-substituted isoquinolines and quinolines can provide valuable insights. A plausible synthetic approach could involve the construction of the isoquinoline core followed by functional group interconversions.





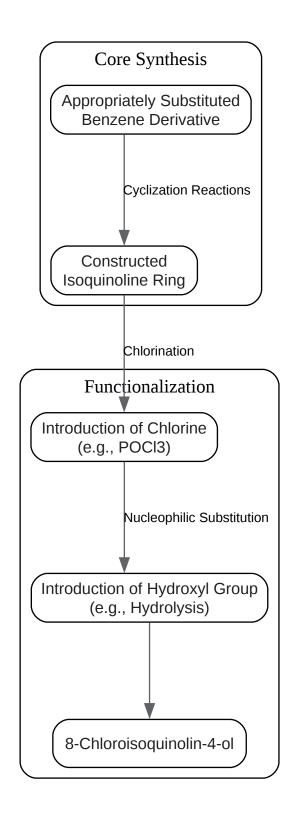


A representative synthetic workflow for a related compound, 4-aminoisoquinoline-8-methyl formate, involves a multi-step process starting from 8-bromoisoquinoline. This includes a carbonylation reaction, followed by bromination, and then a Buchwald-Hartwig amination, and finally deprotection.[6] Such strategies highlight the modular nature of isoquinoline synthesis, allowing for the introduction of various substituents.

For the synthesis of hydroxyquinolines, a common strategy involves the chlorination of a hydroxyquinoline precursor. For instance, the synthesis of 4-amino and 4-thioalkyl-8-hydroxyquinolines starts with the chlorination of 4-hydroxy-8-tosyloxyquinoline using phosphorus oxychloride.[7] This chlorinated intermediate then undergoes nucleophilic substitution with various amines or thiols.[7]

Diagram 1: Generalized Synthetic Pathway for Substituted Isoquinolines





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Caption: A generalized workflow for the synthesis of **8-Chloroisoquinolin-4-ol**.



Potential Biological and Pharmacological Activity

The biological activities of **8-Chloroisoquinolin-4-ol** have not been extensively reported. However, the isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological effects.

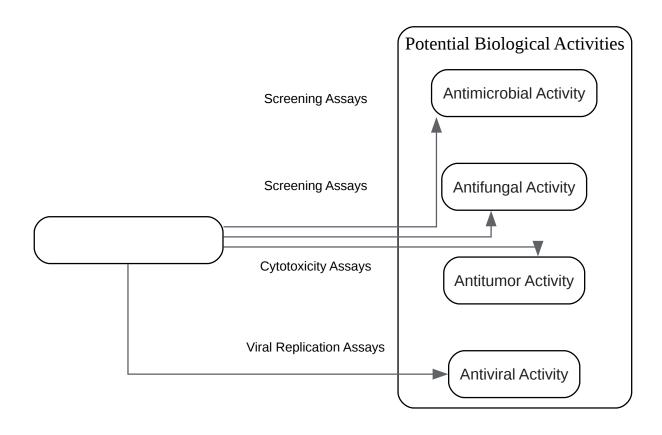
Derivatives of the closely related 8-hydroxyquinoline are known to possess antimicrobial, antifungal, and antitumor activities.[8][9] For example, certain 8-hydroxyquinoline derivatives have shown potent activity against various bacterial and fungal strains.[8] Furthermore, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against several human cancer cell lines and in vivo antitumor activity in a xenograft model.[9]

The 4-aminoquinoline scaffold, famously represented by chloroquine and hydroxychloroquine, has a long history of use as an antimalarial agent and has also been investigated for its potential in treating other diseases.[10] The introduction of a chlorine atom can significantly influence the electronic and lipophilic properties of a molecule, potentially enhancing its membrane permeability and interaction with biological targets.

Given these precedents, **8-Chloroisoquinolin-4-ol** could plausibly exhibit a range of biological activities. Experimental screening against various biological targets would be necessary to elucidate its specific pharmacological profile.

Diagram 2: Potential Areas of Biological Investigation





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Caption: Potential avenues for biological screening of **8-Chloroisoquinolin-4-ol**.

Experimental Protocols (Hypothetical)

Due to the lack of specific published experimental data for **8-Chloroisoquinolin-4-ol**, the following protocols are hypothetical and based on general methodologies for similar compounds. Researchers should adapt these protocols based on the specific properties of the compound and laboratory safety guidelines.

General Antimicrobial Susceptibility Testing (Broth Microdilution)

- Preparation of Stock Solution: Prepare a stock solution of 8-Chloroisoquinolin-4-ol in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
- Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C.



- Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in broth to achieve a range of concentrations.
- Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add to each well of the microtiter plate.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Cytotoxicity Assay (MTT Assay)

- Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well
 and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **8-Chloroisoquinolin-4-ol** in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Conclusion



8-Chloroisoquinolin-4-ol is a chemical entity with potential for further exploration in various scientific disciplines. While specific data on its synthesis and biological activity are currently limited, its structural similarity to well-studied isoquinoline and quinoline derivatives suggests that it may possess interesting pharmacological properties. The information and hypothetical protocols provided in this guide serve as a starting point for researchers interested in investigating this compound. Further experimental work is necessary to fully characterize its chemical and biological profile.

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